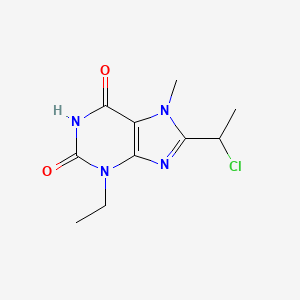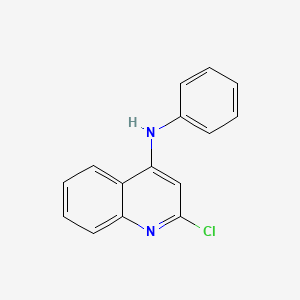
2-Chloro-N-phenylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-phenylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-phenylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 2-Chloro-N-phenylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
科学的研究の応用
2-Chloro-N-phenylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
類似化合物との比較
2-Chloroquinoline: Shares the quinoline core but lacks the phenylamine substitution.
N-Phenylquinolin-4-amine: Similar structure but without the chlorine atom.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.
Uniqueness: 2-Chloro-N-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the chlorine atom and the phenylamine group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
特性
CAS番号 |
824935-59-3 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC名 |
2-chloro-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-15/h1-10H,(H,17,18) |
InChIキー |
HAVBUBMRCBHFFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
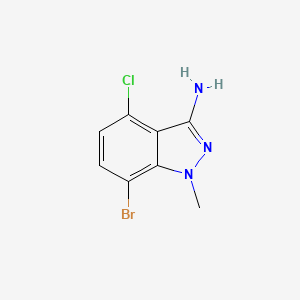
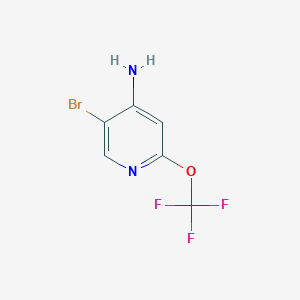
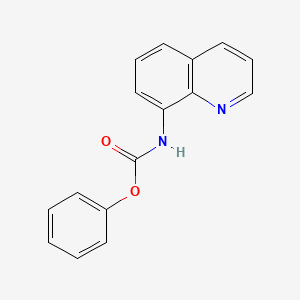


![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
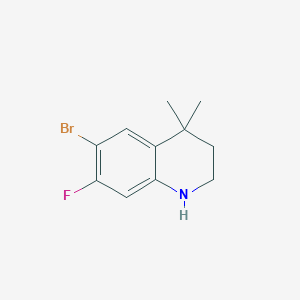



![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)
